1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

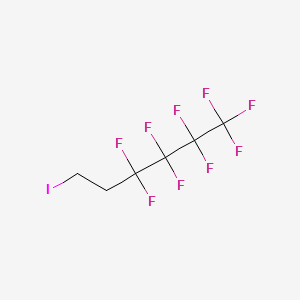

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F9I/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHFIVFPHDGZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047578 | |

| Record name | 1H,1H,2H,2H-Perfluorohexyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2043-55-2 | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,2H,2H-Perfluorohexyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,2,3,3,4,4-NONAFLUORO-6-IODOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JN3IKF9RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane (CAS Number: 2043-55-2). This document is intended to be a valuable resource for professionals in research and development who utilize or are considering the use of this fluorinated organic compound in their work.

Core Physical Properties

This compound is a liquid at room temperature.[1] It is a dense, colorless to yellowish or pinkish liquid that is sensitive to light.[2] Key physical data are summarized in the table below.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₆H₄F₉I | [1][3][4] | |

| Molecular Weight | 373.99 g/mol | [1][3][4] | |

| Appearance | Colorless, yellowish, or pinkish liquid | Sensitive to light | [2] |

| Density | 1.94 g/mL at 20 °C | [2] | |

| Boiling Point | 138 °C | One source reports -36.5°C, which is considered anomalous. | [2][5] |

| Melting Point | -25 °C | [2] | |

| Refractive Index | 1.370 at 20 °C | [2] | |

| Solubility | Insoluble in water | [2] | |

| Flash Point | Not applicable | [6] |

Synthesis and Experimental Protocols

General Synthesis Protocol via Telomerization

Fluorotelomer iodides, such as this compound, are typically synthesized through a free-radical mediated telomerization process. This process involves the reaction of a perfluoroalkyl iodide "telogen" with an unsaturated "taxogen," such as ethylene.

A generalized experimental protocol is as follows:

-

Initiation: A free-radical initiator (e.g., a peroxide) is used to generate perfluoroalkyl radicals from a perfluoroalkyl iodide precursor.

-

Propagation: The perfluoroalkyl radical adds across the double bond of ethylene. This is followed by the addition of more ethylene units (taxogen) to the growing radical chain.

-

Chain Transfer: The growing radical chain abstracts an iodine atom from another perfluoroalkyl iodide molecule, yielding the final this compound product and a new perfluoroalkyl radical to continue the chain reaction.

-

Termination: The reaction is terminated by the combination of two radical species.

The following diagram illustrates a generalized workflow for the synthesis of fluorotelomer-based compounds, including fluorotelomer iodides.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of fluorinated compounds. Its primary applications include:

-

Synthesis of Fluorinated Surfactants: It is a precursor for the production of fluorotelomer alcohols, which are then used to create fluorinated surfactants and polymers with applications in coatings, fire-fighting foams, and stain repellents.

-

Organic Synthesis: This compound is utilized as a reactant in various organic reactions to introduce a nonafluorohexyl group into a molecule.[] This is particularly useful in the development of pharmaceuticals and agrochemicals where the introduction of fluorine can significantly alter the biological activity and properties of a molecule.

-

Material Science: It is used in the synthesis of functionalized polymers. For instance, it has been used to create iodine-functionalized poly(ester urea)s, where the incorporation of this compound allows for the tuning of mechanical, thermal, and radiopacity properties, making them suitable for medical devices that require X-ray contrast.[5]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane (CAS 2043-55-2)

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in organic synthesis.

Chemical Identity and Physical Properties

This compound is an organofluorine compound valued for its unique properties conferred by the highly fluorinated alkyl chain and the reactive terminal iodine atom.[1] These characteristics, including high thermal stability and chemical inertness of the fluorinated segment, make it a versatile reagent.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 2043-55-2 | [2][][4][5][6] |

| Molecular Formula | C6H4F9I | [2][][5][6] |

| Molecular Weight | 373.99 g/mol | [2][][6] |

| Appearance | Liquid | |

| Density | 1.94 g/mL at 20 °C | |

| Boiling Point | 138 °C | [] |

| Melting Point | -25 °C | [5] |

| Refractive Index | n20/D 1.370 | [5] |

| Flash Point | 58.517 °C | [5] |

| Vapor Pressure | 4.88 mmHg at 25°C | [5] |

| Purity | ≥95.0% to >99.0% (GC) | [] |

| InChI Key | CXHFIVFPHDGZIS-UHFFFAOYSA-N | [][7] |

| Canonical SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)CCI | [][7] |

Safety and Handling

This compound is classified with specific hazards and requires careful handling in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description | Source(s) |

| Hazard Statements | H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] | |

| H335 | May cause respiratory irritation | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Handling and Storage:

-

Handling: Use only in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including eye shields and gloves. Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry, and well-ventilated place at 2-8°C.[5] Keep the container tightly closed and protect it from light.[5][8] It is incompatible with alkali metals and oxidizing agents.[8]

Applications and Experimental Use

This compound serves as a crucial reactant for introducing the nonafluorohexyl moiety into various molecular scaffolds.[]

References

- 1. CAS 2043-55-2: 1H,1H,2H,2H-Perfluorohexyl iodide [cymitquimica.com]

- 2. This compound | C6H4F9I | CID 74887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2043-55-2 | this compound [fluoromart.com]

- 5. This compound|lookchem [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

Technical Guide: Characterization of 1H,1H,2H,2H-Perfluorohexyl Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 1H,1H,2H,2H-Perfluorohexyl iodide (CAS No. 2043-55-2). The information is compiled to assist in the evaluation and application of this compound as a key intermediate in the synthesis of fluorinated materials.

Chemical and Physical Properties

1H,1H,2H,2H-Perfluorohexyl iodide is a polyfluorinated iodoalkane, notable for its use as a precursor in the production of fluorotelomer alcohols, olefins, and acrylate monomers.[1] It is typically a colorless to pale red or yellowish liquid.[2][3]

The following table summarizes the key physical and chemical properties of 1H,1H,2H,2H-Perfluorohexyl iodide.

| Property | Value | Source(s) |

| CAS Number | 2043-55-2 | [2] |

| Molecular Formula | C₆H₄F₉I | [2][4] |

| Molecular Weight | 373.99 g/mol | [3] |

| Appearance | Colorless to pale red/yellowish liquid | [2][3] |

| Density | 1.94 g/mL at 20 °C | [1][3] |

| Boiling Point | 126-138 °C | [2][3] |

| Melting Point | -25 °C | [2][3] |

| Refractive Index | 1.37 at 20 °C | [3] |

| Purity | >95% (GC) or >99.0% (GC) | [2] |

| Solubility | Insoluble in water | [3] |

Safety and Handling

1H,1H,2H,2H-Perfluorohexyl iodide is classified as a hazardous substance.

| Hazard Information | Description | Precautionary Statements | Source(s) |

| GHS Classification | Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Hazardous to the Aquatic Environment Long-Term Hazard Category 2. | Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). Toxic to aquatic life with long lasting effects (H411). | [2][4] |

| Handling | Avoid all personal contact, including inhalation. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. Keep containers securely sealed when not in use. | P261, P264, P271, P273, P280 | [2][4] |

| Storage | Store in a dry, cool, and well-ventilated place (2-8°C). Keep container tightly closed and protected from light and heat. | Store in a well-ventilated place. Keep container tightly closed. | [3][5] |

| First Aid | If on skin: Wash with plenty of water. If irritation occurs, get medical advice. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | P302+P352, P305+P351+P338 | [2] |

Synthesis and Characterization Workflow

The general process for the synthesis and characterization of 1H,1H,2H,2H-Perfluorohexyl iodide is outlined in the workflow diagram below. The synthesis is typically achieved through a telomerization process.[1]

Caption: General workflow for the synthesis, purification, and characterization of 1H,1H,2H,2H-Perfluorohexyl iodide.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity of 1H,1H,2H,2H-Perfluorohexyl iodide and confirming its molecular weight.

-

Instrumentation: A standard GC-MS system, such as an Agilent 6890/5973N or similar, can be used.

-

Column: A VF-624MS column (30m x 0.25mm, 1.4 µm film) or equivalent is suitable for separating fluorinated compounds.[5]

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate or methanol. The concentration should be within the linear range of the instrument.

-

GC Conditions (Example):

-

MS Conditions:

-

Data Analysis: Purity is determined by calculating the peak area of the analyte as a percentage of the total peak area in the chromatogram. The mass spectrum should confirm the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for the structural elucidation of 1H,1H,2H,2H-Perfluorohexyl iodide.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR: The proton spectrum will show signals corresponding to the two methylene (-CH₂-) groups. The chemical shifts and coupling patterns will be influenced by the adjacent iodine atom and the perfluoroalkyl chain.

-

¹³C NMR: The carbon spectrum will provide information on the two non-fluorinated carbon atoms and the carbons in the perfluoroalkyl chain, which will exhibit splitting due to C-F coupling.

-

¹⁹F NMR: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it ideal for characterizing the perfluoroalkyl chain.[6] It will provide detailed information about the electronic environment of each unique fluorine atom in the molecule.

-

Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure. The use of 2D NMR techniques (e.g., COSY, HSQC, HMBC) can further aid in assigning complex spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation: A standard FT-IR spectrometer.

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single plate.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Expected Absorptions: The spectrum is expected to show strong absorption bands characteristic of C-F stretching (typically in the 1300-1100 cm⁻¹ region), as well as C-H and C-C stretching and bending vibrations. The C-I bond also has a characteristic absorption, though it may be weak and in the far-infrared region.

References

In-Depth Technical Guide: ¹H NMR Spectrum Analysis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane. The information presented herein is essential for the structural elucidation and characterization of this and similar fluorinated compounds, which are of growing importance in pharmaceutical and materials science research.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct multiplets arising from the two methylene (-CH₂) groups. The electron-withdrawing effects of the adjacent nonafluorobutyl group and the iodine atom significantly influence their chemical shifts and splitting patterns. The predicted quantitative data are summarized in the table below.

| Signal Assignment | Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH ₂CF₂- | H-5 | 2.6 - 2.9 | Triplet of Triplets (tt) | ³JHH ≈ 7-8 Hz, ³JHF ≈ 15-20 Hz |

| -CH ₂I | H-6 | 3.2 - 3.4 | Triplet (t) | ³JHH ≈ 7-8 Hz |

Detailed Spectral Interpretation

The structural formula of this compound is CF₃(CF₂)₃CH₂CH₂I. The two methylene groups, designated as H-5 (-CH₂CF₂-) and H-6 (-CH₂I), are chemically non-equivalent and therefore give rise to separate signals in the ¹H NMR spectrum.

-

H-5 (-CH₂CF₂-): The protons at the C-5 position are adjacent to the strongly electron-withdrawing nonafluorobutyl group. This results in a significant deshielding effect, shifting their resonance downfield. The signal is expected to appear as a triplet of triplets (tt) . The primary triplet splitting is due to the coupling with the two adjacent protons of the H-6 methylene group (³JHH). Each peak of this triplet is further split into a triplet by the two fluorine atoms on the neighboring C-4 (-CF₂-) group (³JHF).

-

H-6 (-CH₂I): The protons at the C-6 position are bonded to a carbon atom that is attached to an iodine atom. The iodine atom also exerts a deshielding effect, though typically less pronounced than a perfluoroalkyl group. Consequently, this signal is expected to appear at a slightly more downfield position compared to a standard alkyl iodide. The signal for the H-6 protons is predicted to be a triplet (t) , arising from the coupling to the two adjacent H-5 protons (³JHH).

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the key steps for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Compound: Accurately weigh 10-20 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Ensure the compound is fully dissolved.

-

Filtration: Filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of the fine splitting patterns.

-

Probe: A standard broadband or dedicated proton probe can be used.

-

Temperature: Ensure the probe temperature is stable, typically at 298 K (25 °C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: A standard 1D proton experiment.

-

Pulse Width: Use a calibrated 90° pulse width.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate the corresponding signals to determine their relative intensities.

Visualizations

The following diagrams provide a visual representation of the molecular structure, the signaling pathway (coupling interactions), and the logical workflow for the ¹H NMR analysis.

Caption: Structure of this compound.

Caption: Coupling interactions in this compound.

Caption: Experimental workflow for ¹H NMR analysis.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane is a fluorinated organic compound with applications in chemical synthesis and materials science. Understanding its molecular structure is crucial for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this purpose. This guide provides a detailed overview of the ¹³C NMR chemical shifts of this compound, including experimental protocols and data interpretation. The heavily fluorinated chain and the terminal iodine atom create a unique electronic environment, leading to a distinctive ¹³C NMR spectrum.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound (F(CF₂)₄CH₂CH₂I) is characterized by six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity of the fluorine and iodine atoms. The presence of multiple fluorine atoms on adjacent carbons leads to complex splitting patterns in a standard ¹³C NMR spectrum; therefore, proton and fluorine decoupling are essential for simplification and accurate chemical shift determination.

Below is a table summarizing the estimated ¹³C NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃). The assignments are based on established substituent effects in fluorinated and iodinated alkanes.

| Carbon Atom | Chemical Structure | Estimated Chemical Shift (δ) in ppm |

| C-1 | C F₃-(CF₂)₃-CH₂-CH₂-I | ~118 (quartet, J_CF ≈ 285 Hz) |

| C-2 | CF₃-C F₂-(CF₂)₂-CH₂-CH₂-I | ~110 (triplet, J_CF ≈ 30 Hz) |

| C-3 | CF₃-CF₂-C F₂-CF₂-CH₂-CH₂-I | ~110 (triplet, J_CF ≈ 30 Hz) |

| C-4 | CF₃-(CF₂)₂-C F₂-CH₂-CH₂-I | ~114 (triplet, J_CF ≈ 25 Hz) |

| C-5 | CF₃-(CF₂)₃-C H₂-CH₂-I | ~35 (triplet, J_CF ≈ 20 Hz) |

| C-6 | CF₃-(CF₂)₄-CH₂-C H₂-I | ~ -5 |

Note: The multiplicities and coupling constants (J) are approximate and represent the coupling to fluorine atoms in a non-decoupled spectrum. In a fully ¹⁹F-decoupled spectrum, these signals would appear as singlets.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 50-100 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of ¹³C detection and ¹H and ¹⁹F decoupling.

-

Nucleus: ¹³C

-

Frequency: Approximately 100 MHz for a 400 MHz spectrometer.

-

Decoupling: Broadband proton (¹H) and fluorine (¹⁹F) decoupling are crucial to simplify the spectrum and enhance signal-to-noise by collapsing the complex splitting patterns caused by C-H and C-F couplings.[1][2]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with decoupling (e.g., zgpg with appropriate decoupling sequences for both ¹H and ¹⁹F).

-

Spectral Width: A wide spectral width (e.g., 250-300 ppm) is necessary to encompass the chemical shifts of both the fluorinated and non-fluorinated carbons.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a large number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals if quantitative information is desired, although ¹³C NMR is not inherently as quantitative as ¹H NMR without specific experimental setups.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the ¹³C NMR spectrum of a chemical compound.

References

An In-Depth Technical Guide to the ¹⁹F NMR Spectroscopy of Perfluoroalkyl Iodides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy as it applies to the analysis of perfluoroalkyl iodides (PFAIs). These compounds are of significant interest in organic synthesis, materials science, and medicinal chemistry. This document details the characteristic chemical shifts and coupling constants observed in the ¹⁹F NMR spectra of PFAIs, outlines detailed experimental protocols for both qualitative and quantitative analysis, and illustrates key concepts through diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with these fluorinated compounds.

Introduction to ¹⁹F NMR Spectroscopy of Perfluoroalkyl Iodides

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful analytical technique for the characterization of organofluorine compounds.[1] The ¹⁹F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection, with a receptivity approximately 83% that of the proton (¹H).[2] A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans over 800 ppm, minimizing signal overlap and enhancing spectral resolution.[2]

Perfluoroalkyl iodides (CF₃(CF₂)ₙI) exhibit characteristic ¹⁹F NMR spectra that are highly informative of their molecular structure. The strong electronegativity of the fluorine atoms and the presence of the terminal iodine atom create a distinct electronic environment for each fluorine nucleus along the perfluoroalkyl chain. This results in well-resolved signals for the terminal trifluoromethyl (CF₃) group, the difluoromethylene (CF₂) group adjacent to the iodine (α-CF₂), and the subsequent CF₂ groups along the chain.

¹⁹F NMR Spectral Data of Perfluoroalkyl Iodides

The chemical shifts (δ) in ¹⁹F NMR are typically referenced to an internal or external standard, with trichlorofluoromethane (CFCl₃) being the historical standard (δ = 0 ppm). The chemical shifts of perfluoroalkyl iodides are significantly influenced by the terminal iodine atom, which has a deshielding effect that diminishes with increasing distance along the carbon chain.

Chemical Shifts (δ)

The ¹⁹F NMR spectra of linear perfluoroalkyl iodides (CF₃(CF₂)ₙI) show a predictable pattern of chemical shifts. The CF₂ group directly bonded to the iodine atom (α-CF₂) experiences the most significant downfield shift. The chemical shifts of the other CF₂ groups generally fall within a narrower range, while the terminal CF₃ group appears at the most upfield position.

Table 1: Typical ¹⁹F NMR Chemical Shifts (δ) of Linear Perfluoroalkyl Iodides (CF₃(CF₂)ₙI) in CDCl₃

| Fluorine Position | General Chemical Shift Range (ppm vs. CFCl₃) |

| CF₃ - | -81.0 to -82.0 |

| -(CF₂ )ₙ- (internal) | -122.0 to -126.5 |

| -CF₂ -CF₂I (β) | -115.0 to -118.0 |

| -CF₂ I (α) | -60.0 to -65.0 |

Note: These are approximate values and can be influenced by solvent, concentration, and temperature.

Spin-Spin Coupling Constants (J)

Spin-spin coupling between adjacent fluorine nuclei provides valuable information about the connectivity of the perfluoroalkyl chain. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is dependent on the number of bonds separating the interacting nuclei. In perfluoroalkyl chains, three-bond coupling (³JFF) is typically observed between adjacent CF₂ groups.

Table 2: Typical ¹⁹F-¹⁹F Coupling Constants (JFF) in Perfluoroalkyl Iodides

| Coupling Type | Typical J-Value (Hz) |

| ³J(CF₃-CF₂ ) | 8 - 12 |

| ³J(CF₂ -CF₂ ) | 2 - 5 |

| ²J(F-C-F) (geminal) | Not typically resolved in standard spectra |

Experimental Protocols

Acquiring high-quality ¹⁹F NMR spectra of perfluoroalkyl iodides requires careful attention to sample preparation and instrument parameters.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that dissolves the perfluoroalkyl iodide and is free of fluorine-containing impurities. Chloroform-d (CDCl₃) is a common choice.

-

Concentration: Prepare the sample at a concentration of 5-20 mg/mL.

-

Internal Standard: For accurate chemical shift referencing and quantitative analysis, add a known amount of an internal standard. A common standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). The standard should have a chemical shift that does not overlap with the analyte signals.

-

Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry NMR tube.

NMR Spectrometer Parameters

The following parameters are a general guide and may require optimization for specific instruments and samples.

Table 3: Recommended NMR Spectrometer Settings for ¹⁹F NMR of Perfluoroalkyl Iodides

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 376 MHz for ¹⁹F | Higher field strength provides better signal dispersion and sensitivity. |

| Spectral Width (SW) | 200 - 250 ppm (~80,000 - 100,000 Hz at 400 MHz) | Sufficient to cover the entire chemical shift range of the sample and standard. |

| Transmitter Offset (O1P) | Centered in the expected spectral region (~ -100 ppm) | Optimizes excitation and detection of all signals. |

| Pulse Width (P1) | Calibrated 90° pulse | Ensures uniform excitation across the spectral width for quantitative accuracy. |

| Acquisition Time (AQ) | 1 - 2 seconds | Provides adequate digital resolution. |

| Relaxation Delay (D1) | 5 x T₁ (longest) | Crucial for accurate quantification; typically 10-30 seconds for perfluoroalkyl groups. A longer delay ensures complete relaxation of the nuclei between scans.[2] |

| Number of Scans (NS) | 8 - 64 (or more for dilute samples) | Sufficient to achieve an adequate signal-to-noise ratio. |

| Proton Decoupling | Optional (¹H decoupling can simplify spectra by removing ¹H-¹⁹F couplings if applicable, though perfluoroalkyl iodides lack protons). |

Protocol for Quantitative ¹⁹F NMR (qNMR) Analysis

Quantitative ¹⁹F NMR can be used to determine the purity of a perfluoroalkyl iodide or its concentration in a solution.

-

Accurate Massing: Accurately weigh the perfluoroalkyl iodide sample and the internal standard.

-

Sample Preparation: Prepare the sample as described in section 3.1, ensuring complete dissolution.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum using the parameters outlined in Table 3, paying close attention to the relaxation delay (D1) to ensure full relaxation of all signals of interest for accurate integration.

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Perform a baseline correction to obtain a flat baseline across the entire spectrum.

-

-

Integration: Integrate the signals corresponding to the analyte (the perfluoroalkyl iodide) and the internal standard.

-

Calculation: The concentration or purity of the analyte can be calculated using the following formula:

Purity (%) = (Ianalyte / NF,analyte) * (NF,std / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

Where:

-

I = Integral value of the signal

-

NF = Number of fluorine nuclei giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

Puritystd = Purity of the internal standard

-

Visualizations

Influence of Iodine on ¹⁹F Chemical Shifts

The following diagram illustrates the through-bond inductive effect of the iodine atom on the ¹⁹F chemical shifts of a perfluoroalkyl iodide. The deshielding effect is strongest on the α-CF₂ group and decreases with distance.

References

Unraveling the Molecular Puzzle: A Technical Guide to the Mass Spectrometry Fragmentation of 4-(Perfluoro-tert-butyl)iodobenzene

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(perfluoro-tert-butyl)iodobenzene. The information presented is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for molecular structure elucidation. This document outlines the core fragmentation pathways, presents the predicted quantitative data in a structured format, and details a standard experimental protocol for acquiring such data.

Initially, a query for the fragmentation pattern of C6H4F9I was made. However, this chemical formula does not correspond to a stable aromatic structure. The scientifically plausible and structurally related compound, 4-(Perfluoro-tert-butyl)iodobenzene, with the molecular formula C10H4F9I, is the focus of this guide. Its analysis is based on established principles of mass spectrometry and data from analogous compounds.

Predicted Electron Ionization Fragmentation Pattern

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and structurally informative fragmentation. The fragmentation of 4-(perfluoro-tert-butyl)iodobenzene is expected to be dominated by the cleavage of its most labile bonds: the C-I bond and bonds within the perfluoro-tert-butyl group. The stability of the resulting fragments, such as the highly stable perfluoro-tert-butyl cation, plays a crucial role in determining the observed fragmentation pattern.

The molecular ion (M+) of 4-(perfluoro-tert-butyl)iodobenzene has a predicted molecular weight of approximately 421.94 g/mol . Key fragmentation pathways are expected to include the loss of an iodine radical, the loss of the perfluoro-tert-butyl radical, and subsequent fragmentation of the perfluoro-tert-butyl group.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragments for 4-(perfluoro-tert-butyl)iodobenzene under typical 70 eV electron ionization conditions. The relative abundance is a prediction based on the expected stability of the ions.

| m/z (Predicted) | Proposed Fragment Ion | Chemical Formula | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 422 | Molecular Ion | [C10H4F9I]+• | Ionization of the parent molecule | Low |

| 295 | Loss of Iodine | [C10H4F9]+ | M+• - I• | Moderate |

| 219 | Perfluoro-tert-butyl cation | [C4F9]+ | Cleavage of the C-C bond to the ring | High (Often the base peak) |

| 203 | Iodophenyl cation | [C6H4I]+ | M+• - •C4F9 | Moderate |

| 150 | Loss of CF3 from [C10H4F9]+ | [C9H4F6]+ | [C10H4F9]+ - •CF3 | Low |

| 76 | Benzene radical cation | [C6H4]+• | Fragmentation of the iodophenyl cation | Low |

| 69 | Trifluoromethyl cation | [CF3]+ | Fragmentation of the [C4F9]+ cation | Moderate |

Core Fragmentation Pathways Visualization

The logical flow of the primary fragmentation events is depicted in the diagram below.

Caption: Primary fragmentation routes of the molecular ion.

Experimental Protocols

This section details a standard methodology for the analysis of 4-(perfluoro-tert-butyl)iodobenzene using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation

-

Solvent: Prepare a 1 mg/mL stock solution of 4-(perfluoro-tert-butyl)iodobenzene in a high-purity volatile solvent such as hexane or dichloromethane.

-

Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

-

Standard: If quantitative analysis is required, an appropriate internal standard (e.g., a deuterated aromatic compound) should be added to the sample.

Gas Chromatography (GC) Method

-

GC System: Agilent 7890B GC or equivalent.

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

Mass Spectrometry (MS) Method

-

MS System: Agilent 5977A MSD or equivalent single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[1]

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 500.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Analysis

-

Acquired mass spectra should be background-subtracted.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation, if available.

-

Propose fragmentation mechanisms based on the observed mass-to-charge ratios and known chemical principles.

Experimental Workflow Visualization

The following diagram illustrates the logical sequence of the experimental protocol.

Caption: Step-by-step process from sample prep to data analysis.

References

In-Depth Technical Guide to the FTIR Analysis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane. This document outlines the expected vibrational modes, a detailed experimental protocol for acquiring high-quality spectra, and a logical workflow for the analysis.

Introduction

This compound (C₆H₄F₉I) is a significant organofluorine compound utilized in various scientific research and material synthesis applications, including the creation of fluorinated ionic liquid surfactants and in medical device development.[1] Its molecular structure, characterized by a highly fluorinated alkyl chain and a terminal iodine atom, gives rise to a unique infrared spectrum. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides valuable insights into the molecular vibrations and functional groups present in a sample, making it an essential tool for the characterization and quality control of this compound.[2]

Predicted FTIR Spectral Data

The infrared spectrum of this compound is dominated by the strong absorptions of the carbon-fluorine bonds. The presence of carbon-hydrogen and a carbon-iodine bond will also give rise to characteristic, albeit weaker, absorption bands. Based on established group frequencies, the expected vibrational modes are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 2850 - 3000 | C-H Stretching | Weak to Medium | Arising from the -CH₂- groups in the hexane backbone. The high degree of fluorination may influence the exact position and intensity.[3] |

| 1360 - 1000 | C-F Stretching | Strong | This broad and intense region is characteristic of monofluorinated and polyfluorinated compounds. The presence of multiple fluorine atoms will result in a complex series of bands corresponding to symmetric and asymmetric stretching modes.[4] |

| ~1470 | -CH₂- Bending (Scissoring) | Weak to Medium | Characteristic bending vibration of the methylene groups. |

| 600 - 500 | C-I Stretching | Medium | The carbon-iodine stretching vibration is expected in the lower frequency region of the mid-IR spectrum.[5] Heavier atoms like iodine vibrate at lower frequencies.[6] |

Experimental Protocol

This section details the methodology for obtaining a high-quality FTIR spectrum of this compound, which is a liquid at room temperature.[7] The Attenuated Total Reflectance (ATR) technique is often preferred for liquids due to its simplicity and minimal sample preparation.[8]

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal[2][8]

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol, followed by a dry, lint-free cloth.[9]

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[10]

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[9][11]

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹[2]

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)[2]

-

Mode: Transmittance or Absorbance

Data Processing:

-

Perform a background subtraction using the previously collected background spectrum.

-

If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Baseline correction can be applied to remove any broad, underlying features from the spectrum.

-

Identify and label the peaks corresponding to the characteristic vibrational modes outlined in the data table above.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the FTIR analysis and the key molecular vibrations of this compound.

Caption: A flowchart illustrating the key steps in the FTIR analysis of a liquid sample using an ATR accessory.

Caption: A conceptual diagram showing the primary infrared-active vibrational modes of the target molecule.

References

- 1. 2043-55-2 | this compound [fluoromart.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 6. youtube.com [youtube.com]

- 7. 1,1,2,2-四氢全氟己基碘 technical, ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 8. jascoinc.com [jascoinc.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. researchgate.net [researchgate.net]

Solubility of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane in organic solvents

An In-depth Technical Guide to the Solubility of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a partially fluorinated organic compound. Its unique structure, combining a highly fluorinated alkyl chain with a reactive iodine atom, makes it a valuable building block in organic synthesis, particularly for the introduction of fluorous ponytails in drug development and materials science. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the expected solubility of this compound, based on the principle of "like dissolves like," and details a general experimental protocol for its quantitative determination.

Due to the presence of the extensive fluorinated chain, this compound is both hydrophobic and lipophobic, meaning it has low affinity for both aqueous and hydrocarbon-based media. Its solubility is therefore expected to be limited in many common organic solvents.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | High | The fluorinated nature of these solvents is highly compatible with the nonafluorohexyl group of the solute, leading to favorable intermolecular interactions. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to Low | While halogenated, the polarity and hydrocarbon character of these solvents are not ideal for solvating the highly fluorinated chain. Some solubility is expected. |

| Non-Polar Aprotic Solvents | Hexane, Toluene | Low | The lipophobic nature of the fluorinated chain leads to poor interactions with hydrocarbon solvents. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Low to Immiscible | The high polarity of these solvents is incompatible with the non-polar, non-lipophilic fluorinated chain. |

| Polar Protic Solvents | Methanol, Ethanol, Water | Immiscible | The strong hydrogen bonding networks in these solvents would be disrupted by the non-polar solute, making solvation energetically unfavorable. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following method describes the isothermal equilibrium technique, a common and reliable method for determining the solubility of a solid or liquid in a solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Calibrated analytical balance

-

Glass vials with airtight seals (e.g., screw caps with PTFE liners)

-

Micropipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., Gas Chromatograph with an appropriate detector (GC-FID or GC-MS), or High-Performance Liquid Chromatograph (HPLC) if the compound is suitably derivatized or has a UV chromophore).

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

-

Prepare several such vials to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, depending on the solvent and solute. A preliminary kinetics study is recommended to determine the time to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess, undissolved solute to settle.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a micropipette. To avoid drawing any undissolved solute, take the sample from the upper portion of the liquid.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.

-

-

Quantification:

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Visualization

Caption: Workflow for the experimental determination of solubility.

Logical Relationship of Solubility

The "like dissolves like" principle is a fundamental concept in predicting solubility. The following diagram illustrates this relationship for this compound.

Caption: "Like Dissolves Like" principle for the target compound.

Conclusion

The solubility of this compound is predicted to be highest in fluorinated solvents and significantly lower in common non-polar and polar organic solvents. For applications requiring precise solubility data, the provided experimental protocol offers a robust method for its determination. This understanding is critical for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile fluorinated compound.

An In-depth Technical Guide to the Safety and Handling of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodohexane (CAS No. 2043-55-2). The information herein is compiled from safety data sheets and chemical databases to ensure laboratory personnel can work safely with this compound.

Chemical Identification and Physical Properties

This compound is a fluorinated organic compound used in various research and synthesis applications.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄F₉I | [2][3] |

| Molecular Weight | 373.99 g/mol | [2][3] |

| Appearance | Liquid | |

| Density | 1.94 g/mL at 20 °C | |

| Boiling Point | -36.5°C | [1] |

| Refractive Index | n20/D 1.370 | |

| Flash Point | Not applicable | |

| Storage Temperature | 2-8°C |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] The primary hazards are skin, eye, and respiratory irritation.[2]

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |

Signal Word: Warning[4]

GHS Pictograms:

Safe Handling and Personal Protective Equipment

Adherence to proper handling procedures and the use of appropriate personal protective equipment (PPE) are crucial to minimize exposure risks.

Handling Procedures

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid breathing vapors or mist.[5]

-

Do not get in eyes, on skin, or on clothing.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep away from heat and sources of ignition.[5]

-

Take off contaminated clothing and wash it before reuse.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[5]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. A type ABEK (EN14387) respirator filter is recommended.

First Aid Measures

In case of exposure, follow these first aid protocols and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]

Storage and Disposal

Proper storage and disposal are essential for safety and environmental protection.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Recommended storage temperature is 2-8°C.

-

Store locked up.[5]

Disposal

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

-

Do not allow to enter drains or waterways.

Experimental Protocols: General Methodologies

While specific experimental protocols for determining the physical and chemical properties of this compound are not detailed in the provided safety data sheets, the following are standard methodologies for such characterizations.

-

Boiling Point: Determined by distillation or using a capillary method (Siwoloboff method) where a small amount of the liquid is heated in a tube with an inverted capillary until a steady stream of bubbles emerges, and the temperature is recorded upon the last bubble.

-

Density: Measured using a pycnometer or a digital density meter, which determines the mass of a known volume of the liquid at a specific temperature.

-

Refractive Index: Measured using a refractometer, which determines the extent to which light is refracted when it passes through the liquid. This is typically done at a standard temperature (e.g., 20°C) and wavelength (e.g., the D-line of sodium at 589 nm).

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane, also known as 1H,1H,2H,2H-perfluorohexyl iodide, is a valuable fluorinated organic compound. Its unique properties, derived from the presence of a perfluoroalkyl chain, make it a significant building block in the synthesis of a variety of specialized materials. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data. The synthesis of this iodoalkane is a prime example of telomerization, a controlled polymerization process that allows for the formation of low-molecular-weight polymers or adducts. Specifically, it involves the free-radical addition of a perfluoroalkyl iodide to an alkene.[1][2]

Core Synthesis Pathway: Free-Radical Addition

The most common and industrially relevant method for the synthesis of this compound is the free-radical addition of perfluorobutyl iodide (C₄F₉I) to ethylene (CH₂=CH₂). This reaction is a telomerization process where the perfluorobutyl iodide acts as the "telogen" (chain transfer agent) and ethylene serves as the "taxogen" (monomer). The reaction proceeds via a free-radical chain mechanism, which can be initiated by various methods, including thermal induction, chemical initiators (such as peroxides or azo compounds), or photochemical activation.

The overall reaction can be represented as:

C₄F₉I + CH₂=CH₂ → C₄F₉CH₂CH₂I

This process allows for the introduction of an ethylene spacer between the perfluoroalkyl group and the iodine atom, yielding the target molecule.

Quantitative Data Presentation

The following table summarizes the key reactants, reagents, and typical reaction parameters for the synthesis of this compound. Please note that specific conditions may be optimized for laboratory or industrial scale production.

| Parameter | Value | Notes |

| Starting Material 1 | Perfluorobutyl iodide (C₄F₉I) | Also known as nonafluoro-1-iodobutane. |

| Starting Material 2 | Ethylene (CH₂=CH₂) | Typically used in gaseous form under pressure. |

| Initiator (Example) | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Other initiators or thermal initiation can also be employed. |

| Molar Ratio (C₄F₉I : Ethylene) | 1 : 1.1 to 1 : 1.5 | An excess of ethylene is often used to ensure complete reaction of the perfluorobutyl iodide. |

| Initiator Concentration | 0.5 - 2 mol% (relative to C₄F₉I) | The concentration can be adjusted to control the reaction rate. |

| Reaction Temperature | 70 - 90 °C | Dependent on the choice of initiator. |

| Reaction Pressure | 5 - 20 bar | Sufficient pressure is required to maintain an adequate concentration of ethylene in the reaction mixture. |

| Reaction Time | 6 - 12 hours | Reaction progress should be monitored by Gas Chromatography (GC). |

| Typical Yield | 80 - 95% | Yields are dependent on the optimization of reaction conditions. |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the free-radical addition of perfluorobutyl iodide to ethylene.

Materials and Equipment:

-

Perfluorobutyl iodide (C₄F₉I)

-

Ethylene gas (high purity)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene (or another suitable high-boiling solvent)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

-

Gas chromatography (GC) system for reaction monitoring

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reactor Preparation: The high-pressure autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can interfere with the radical reaction.

-

Charging the Reactor: The reactor is charged with perfluorobutyl iodide and anhydrous toluene. The chosen solvent should be inert under the reaction conditions. Subsequently, the initiator, AIBN, is added.

-

Pressurization with Ethylene: The reactor is sealed, and ethylene gas is introduced to the desired pressure. The pressure will decrease as the ethylene is consumed, and it should be maintained by adding more ethylene as needed.

-

Reaction Execution: The reaction mixture is heated to the target temperature (typically 70-90 °C for AIBN) with vigorous stirring. The reaction is exothermic, and the temperature should be carefully controlled.

-

Reaction Monitoring: The progress of the reaction is monitored by taking aliquots (after safely depressurizing and re-pressurizing the reactor) and analyzing them by GC to determine the consumption of perfluorobutyl iodide.

-

Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the excess ethylene pressure is carefully vented. The crude reaction mixture is then transferred to a round-bottom flask.

-

Purification:

-

The solvent is removed using a rotary evaporator.

-

The crude product may be washed with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine.

-

The final product is purified by vacuum distillation to separate it from any unreacted starting materials and high-boiling byproducts. The fraction corresponding to this compound is collected.

-

Characterization:

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

References

Reactivity of the carbon-iodine bond in perfluoroalkyl iodides

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in Perfluoroalkyl Iodides

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoroalkyl iodides (Rₓ-I) are indispensable reagents in modern organic synthesis, serving as key sources of perfluoroalkyl (Rₓ) radicals for the construction of complex fluorinated molecules. The reactivity of these compounds is dominated by the nature of the carbon-iodine (C-I) bond, which is significantly influenced by the strongly electron-withdrawing perfluoroalkyl chain. This guide provides a comprehensive overview of the physicochemical properties of the Rₓ-I bond, the primary modes of its activation, and its application in key synthetic transformations relevant to pharmaceutical and materials science. Detailed experimental protocols for representative reactions and mechanistic diagrams are provided to facilitate practical application.

Core Properties of the Carbon-Iodine Bond in Rₓ-I

The high electronegativity of fluorine atoms imparts a strong inductive electron-withdrawing effect along the carbon chain, polarizing the C-I bond and making the iodine atom electron-deficient. This phenomenon creates a region of positive electrostatic potential on the iodine atom, known as a "σ-hole," which is central to its reactivity, particularly in forming halogen bonds with Lewis bases.[1][2]

The C-I bond in perfluoroalkyl iodides is notably weaker than a C-I bond in their non-fluorinated hydrocarbon analogs and significantly weaker than the C-F bonds within the Rₓ chain. This difference in bond strength is the cornerstone of their synthetic utility, allowing for selective C-I bond cleavage to generate the desired Rₓ radicals.

Data Presentation: Physicochemical Properties

The bond dissociation energy (BDE) is a critical parameter quantifying the energy required for homolytic cleavage of the C-I bond. This value dictates the conditions needed to initiate radical reactions.

| Compound | C-I Bond Dissociation Energy (kcal/mol) | Citation(s) |

| Trifluoromethyl Iodide (CF₃I) | 53.6 ± 0.5 | [1][3] |

| Pentafluoroethyl Iodide (C₂F₅I) | 52.4 - 52.5 | [4][5] |

| Heptafluoropropyl Iodide (n-C₃F₇I) | ~52-54 (Estimated based on reactivity) | [5] |

| Table 1: Bond Dissociation Energies (BDEs) for common perfluoroalkyl iodides. The relatively low BDE facilitates radical generation under mild conditions. |

Modes of C-I Bond Activation and Reactivity

The generation of perfluoroalkyl radicals from Rₓ-I precursors is typically achieved through three primary activation pathways: thermal, photochemical, or chemical initiation.

Homolytic Cleavage via Halogen Bond Activation

A modern and highly effective activation method involves the interaction of the Rₓ-I's σ-hole with an anionic or neutral Lewis base (e.g., tBuONa, KOH, amines).[1][6][7] This interaction forms a halogen-bonding complex, which weakens the C-I bond and promotes homolytic cleavage into a perfluoroalkyl radical and an iodine radical, often without the need for light or transition metals.[1][8][9]

Caption: Halogen bonding activation of a perfluoroalkyl iodide.

Photochemical Activation

Direct irradiation with visible or UV light can induce cleavage of the C-I bond.[10] More commonly, this process is mediated by a photocatalyst or through the formation of an Electron Donor-Acceptor (EDA) complex.[11][12] In an EDA complex, an electron-rich species (e.g., an enamine or triethylamine) associates with the electron-poor Rₓ-I. Upon visible light absorption, single-electron transfer (SET) occurs, leading to the fragmentation of the resulting radical anion into an Rₓ radical and an iodide anion.[13]

Thermal and Metal-Mediated Activation

Traditional radical initiators like AIBN can trigger Rₓ-I reactions at elevated temperatures.[10] Additionally, activated metals such as zinc can facilitate reductive cleavage to form organometallic intermediates (e.g., Rₓ-ZnI), which are useful in cross-coupling reactions.[10]

Key Synthetic Transformations

The generation of Rₓ radicals opens a vast landscape of synthetic possibilities, enabling the introduction of perfluoroalkyl moieties into a wide array of organic molecules.

Radical Addition to Alkenes and Alkynes

One of the most fundamental transformations is the atom transfer radical addition (ATRA) of Rₓ-I across unsaturated C-C bonds. This reaction proceeds via a radical chain mechanism, yielding valuable iodoperfluoroalkylated products.[10][14]

Caption: General mechanism for radical addition to alkenes.

C-H Functionalization

Perfluoroalkyl radicals generated from Rₓ-I can act as potent hydrogen atom transfer (HAT) agents. This allows for the direct functionalization of C-H bonds, particularly at positions that form stable carbon-centered radicals (e.g., α to ethers, benzylic positions). Subsequent steps can lead to valuable products like C-H aminated compounds.[1][8]

Perfluoroalkylation of (Hetero)arenes

Direct perfluoroalkylation of electron-rich aromatic and heteroaromatic systems is a powerful tool for drug development.[7] This can be achieved through various radical-generating methods, including photocatalysis and halogen-bond promotion, where the Rₓ radical adds to the π-system, followed by a rearomatization step.[3][8]

Experimental Protocols

The following sections provide detailed methodologies for two common and powerful transformations involving perfluoroalkyl iodides.

Protocol 1: Visible-Light-Induced Iodoperfluoroalkylation of an Alkene

(Adapted from procedures for photocatalytic radical addition)[13][14][15]

This protocol describes a general method for the photocatalytic addition of a perfluoroalkyl iodide to an alkene using a simple organic amine as a catalyst under visible light irradiation.

Caption: Experimental workflow for a photocatalytic reaction.

Methodology:

-

Reaction Setup: In an oven-dried 8 mL screw-cap vial equipped with a magnetic stir bar, add the alkene (0.2 mmol, 1.0 equiv), the perfluoroalkyl iodide (e.g., C₆F₁₃I, 0.3 mmol, 1.5 equiv), and triethylamine (0.04 mmol, 0.2 equiv).

-

Solvent Addition: Add acetonitrile (2.0 mL, to achieve a 0.1 M concentration with respect to the alkene).

-

Degassing: Seal the vial with a cap containing a septum. Place the vial in a liquid nitrogen bath until the contents are frozen solid. Apply a vacuum for 1-2 minutes, then backfill the vial with argon. Allow the mixture to thaw completely. Repeat this freeze-pump-thaw cycle two more times to ensure the removal of dissolved oxygen.

-

Irradiation: Place the vial approximately 2-3 cm from a 405 nm LED lamp. Ensure the reaction is stirred vigorously. Use a small fan to maintain the reaction temperature near ambient (20-25 °C).

-

Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion (typically 12-24 hours), remove the vial from the light source.

-

Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous Na₂S₂O₃ (2 x 10 mL) to remove iodine, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired iodoperfluoroalkylated product.

Protocol 2: Anion-Promoted C(sp³)–H Amidation of an Ether

(Adapted from Wang, Y. et al., Chem. Sci., 2023)[1][6]

This protocol describes a transition-metal- and light-free method for the amidation of a C-H bond alpha to an ether oxygen, leveraging halogen-bond activation.

Methodology:

-

Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the sulfonamide (e.g., N-benzyl-p-toluenesulfonamide, 0.2 mmol, 1.0 equiv) and sodium tert-butoxide (NaOtBu, 0.6 mmol, 3.0 equiv).

-

Reagent Addition: Add tetrahydrofuran (THF, 2.0 mL) as both the solvent and the C-H substrate. Add the perfluoroalkyl iodide (e.g., C₄F₉I, 0.4 mmol, 2.0 equiv) via syringe.

-

Reaction Conditions: Seal the tube and place it in a preheated oil bath at 30 °C. Stir the reaction mixture vigorously.

-

Monitoring and Work-up: Monitor the reaction by TLC until the starting sulfonamide is consumed. Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl (5 mL).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the α-amidated THF product.

Applications in Drug Development and Materials Science

The strategic incorporation of perfluoroalkyl chains into organic molecules can profoundly alter their physicochemical and biological properties.[4][16]

-

In Drug Development: The Rₓ group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups.[7][17] The reactions described herein provide late-stage functionalization routes to rapidly generate libraries of fluorinated drug analogues for structure-activity relationship (SAR) studies.

-

In Materials Science: Perfluoroalkylated compounds are foundational to the development of advanced materials, including surfactants, lubricants, and polymers with low surface energy and high thermal and chemical stability.[18] Rₓ-I reagents are used in controlled radical polymerization and for the surface modification of materials to create hydrophobic and oleophobic coatings.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. arts.units.it [arts.units.it]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Photocatalytic Hydroalkylation of Aryl-Alkenes - PMC [pmc.ncbi.nlm.nih.gov]